3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride 3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185483-92-4
VCID: VC7138668
InChI: InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H
SMILES: C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl
Molecular Formula: C10H11BrClN3
Molecular Weight: 288.57

3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride

CAS No.: 1185483-92-4

Cat. No.: VC7138668

Molecular Formula: C10H11BrClN3

Molecular Weight: 288.57

* For research use only. Not for human or veterinary use.

3-[(4-Bromo-1h-pyrazol-1-yl)methyl]aniline hydrochloride - 1185483-92-4

Specification

CAS No. 1185483-92-4
Molecular Formula C10H11BrClN3
Molecular Weight 288.57
IUPAC Name 3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride
Standard InChI InChI=1S/C10H10BrN3.ClH/c11-9-5-13-14(7-9)6-8-2-1-3-10(12)4-8;/h1-5,7H,6,12H2;1H
Standard InChI Key BTDGUVGTIQHESJ-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-[(4-bromopyrazol-1-yl)methyl]aniline hydrochloride, reflects its core structure: a pyrazole ring (positions 1 and 3) substituted with bromine at position 4, connected to an aniline group via a methylene (-CH₂-) linker. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural features include:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to aromaticity and hydrogen-bonding capabilities.

  • Bromine substituent: Introduces steric bulk and electronic effects, influencing reactivity and binding to biological targets.

  • Aniline moiety: Provides a primary amine (-NH₂) for further functionalization, such as acylation or sulfonation.

The SMILES notation C1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl and InChIKey BTDGUVGTIQHESJ-UHFFFAOYSA-N encode its connectivity and stereochemical details.

Physicochemical Profile

PropertyValue
Molecular FormulaC₁₀H₁₁BrClN₃
Molecular Weight288.57 g/mol
CAS Number1185483-92-4
IUPAC Name3-[(4-bromopyrazol-1-yl)methyl]aniline;hydrochloride
SMILESC1=CC(=CC(=C1)N)CN2C=C(C=N2)Br.Cl
SolubilityNot publicly available
PubChem CID44630924

The absence of solubility data in public domains suggests proprietary research status. Theoretical calculations predict moderate lipophilicity (logP ≈ 2.8), favoring membrane permeability in biological systems.

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential functionalization of pyrazole and aniline precursors:

  • Pyrazole bromination: 1H-pyrazole undergoes electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid, yielding 4-bromo-1H-pyrazole.

  • Methylene bridge formation: A Mannich reaction links the bromopyrazole to 3-nitroaniline via formaldehyde, followed by nitro group reduction to yield the primary amine.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt, enhancing crystallinity.

Key reagents include sodium hydride (base), potassium permanganate (oxidizing agent), and palladium catalysts for coupling reactions.

Industrial Optimization

Continuous flow reactors are employed to maximize yield (>85%) and purity (>98%). Advantages over batch processing include:

  • Precise temperature control, minimizing side reactions.

  • Scalability for kilogram-scale production.

  • Reduced solvent waste through recycling loops.

Biological Activities and Mechanistic Insights

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 µg/mL) and fungi (e.g., Candida albicans, MIC = 16 µg/mL). Proposed mechanisms include:

  • Enzyme inhibition: Binding to bacterial dihydrofolate reductase (DHFR), disrupting folate synthesis.

  • Membrane disruption: Interaction with lipid bilayers via the hydrophobic bromine and pyrazole groups.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a versatile intermediate for:

  • Kinase inhibitors: Functionalization at the aniline amine yields analogs targeting EGFR and VEGFR2.

  • Antimetabolites: Incorporation into purine mimics disrupts nucleic acid synthesis.

Radiopharmaceuticals

Bromine-76 (⁷⁶Br) isotopes enable positron emission tomography (PET) imaging of tumor hypoxia. The methylene bridge allows conjugation to targeting peptides (e.g., RGD sequences).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
4-(1H-Pyrazol-3-yl)anilineC₉H₉N₃No bromine or methylene groupWeak antimicrobial activity
3-(4-Aminophenyl)pyrazoleC₉H₉N₃Pyrazole at position 3Moderate kinase inhibition

The bromine atom in 3-[(4-bromo-1H-pyrazol-1-yl)methyl]aniline enhances halogen bonding with biological targets, conferring superior potency over non-halogenated analogs .

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